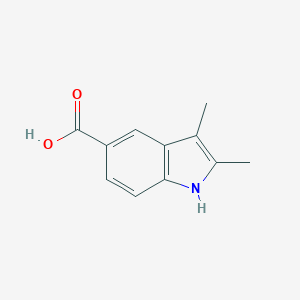

Boc-Pro-Leu-Val-Ome

説明

Synthesis Analysis

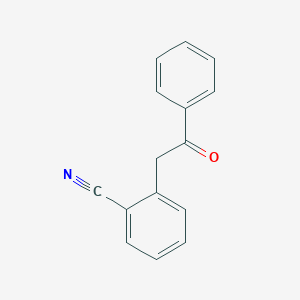

The synthesis of peptides similar to "Boc-Pro-Leu-Val-Ome" often involves standard peptide coupling methods and can include the incorporation of unusual amino acids or peptide bonds to study their conformational impacts. For instance, the synthesis of N-Boc-L-Phe-dehydro-Leu-L-Val-OCH3 involves coupling dehydroleucine methyl ester with Boc-Pro-OH, highlighting techniques for introducing specific structural features into peptide chains (Narula, Patel, Singh, & Chauhan, 1990).

Molecular Structure Analysis

The molecular structure of peptides, including those related to "this compound," is crucial for understanding their conformational preferences. Crystal structure analyses reveal that these peptides can adopt various conformations, such as α-helices, β-turns, and mixed 3_10/α-helices, depending on their sequence and the presence of specific amino acids. For example, the crystal structures of heterochiral peptides Boc-(D) Val-(D) Ala-Leu-Ala-OMe show enhanced stability of β-sheets through C-H…O hydrogen bonds, demonstrating the impact of chirality and hydrogen bonding on peptide structure (Fabiola et al., 2001).

Chemical Reactions and Properties

Peptides similar to "this compound" participate in various chemical reactions that reflect their reactivity and potential chemical properties. For instance, the synthesis and crystal conformation studies of Boc-Pro-Leu-Ψ(NH-SO2)-Gly-NH2 provide insights into the chemical behavior of pseudopeptides incorporating the NH-SO2 junction, indicating the influence of specific bonds on peptide folding and stability (Zecchini et al., 1991).

Physical Properties Analysis

The physical properties of peptides, such as solubility, stability, and crystalline structure, are influenced by their molecular conformation and chemical composition. Research on peptides like Boc-Aib-Val-Aib-Aib-Val-Val-Val-Aib-Val-Aib-OMe shows that different helical conformations can coexist in crystalline forms, affecting their physical properties and interactions (Karle et al., 1989).

Chemical Properties Analysis

The chemical properties of peptides, including reactivity, stability, and interaction with other molecules, are essential for their potential applications. Studies on the molecular association of alkanoic acids with their thallium(I) salts, for example, provide insights into the chemical properties and reactivity of peptides in the presence of metal ions, highlighting the importance of chemical interactions in determining peptide behavior (Guitot et al., 2009).

科学的研究の応用

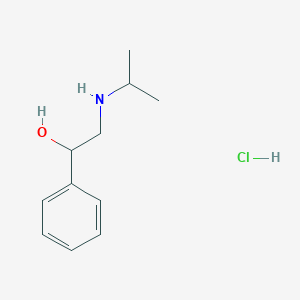

超分子らせん状自己組織化

Boc-Pro-Leu-Val-Omeは、超分子らせん状自己組織化において小型ペプチドに使用することができます . このプロセスは、ペプチドの自己組織化を介して様々なマイクロからナノ構造を形成し、ナノバイオテクノロジーにおいていくつかの応用を持っています . これらの構造は、薬物送達ビヒクル、N2吸着用の多孔質材料、ナノ材料の製造に使用できます .

アルツハイマー病研究

This compoundはアルツハイマー病研究で使用されます。 結晶形で、分子間水素結合した超分子平行βシート構造を示しています . これらの構造の高次凝集は、明らかな超分子クロスβシート構造を示しました . これらの分子は、アミロイド結合色素であるチオフラビンT(ThT)およびコンゴレッドと結合することが判明した、秩序だった構造に自己組織化しました .

ナノバイオテクノロジー

This compoundのようなペプチドの自己組織化は、興味深いマイクロからナノレベルの様々な構造を作り出し、ナノバイオテクノロジー、材料科学、医薬品化学においてエキサイティングな応用を持っています . これらの構造は、異種生物の送達、オプトエレクトロニクス、圧電性および焦電性、光導波路、センシング、光触媒に使用できます .

材料科学

This compoundは、構造的多様性、生体適合性、生物活性、生分解性、自己会合能力、分子認識、柔軟な機械的安定性、および電子特性により、材料科学で使用できます .

医薬品化学

作用機序

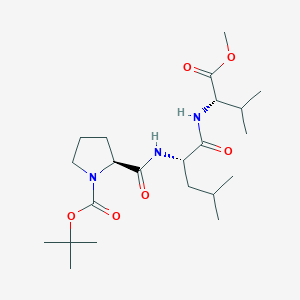

Target of Action

Boc-Pro-Leu-Val-Ome is a peptide analog of Dolastatin 10 . Its primary target is the active site of bacterial topoisomerase IV . Topoisomerase IV is an essential enzyme in bacteria, playing a crucial role in processes such as DNA replication, transcription, and recombination.

Mode of Action

The compound binds to the active site of bacterial topoisomerase IV . This binding prevents the enzyme from cleaving DNA , thereby inhibiting its function and affecting the bacterial cell’s ability to replicate and transcribe DNA.

Result of Action

The binding of this compound to topoisomerase IV results in the inhibition of the enzyme’s activity . This inhibition disrupts the normal processes of DNA replication and transcription in bacterial cells, potentially leading to cell death.

特性

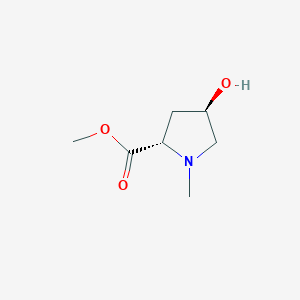

IUPAC Name |

tert-butyl (2S)-2-[[(2S)-1-[[(2S)-1-methoxy-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39N3O6/c1-13(2)12-15(18(26)24-17(14(3)4)20(28)30-8)23-19(27)16-10-9-11-25(16)21(29)31-22(5,6)7/h13-17H,9-12H2,1-8H3,(H,23,27)(H,24,26)/t15-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJJKZHILDMSZOS-ULQDDVLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C1CCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)NC(=O)[C@@H]1CCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

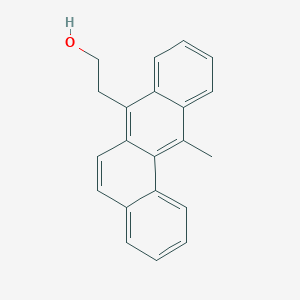

![(1R,2R,4As,8aS)-1-[(3S)-5-hydroxy-3-methylpentyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B77384.png)

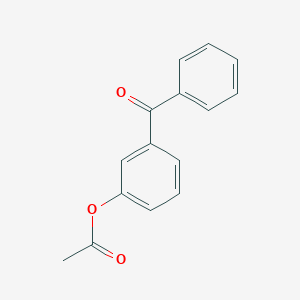

![1-[(1R,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B77393.png)